A Comprehensive Technical Guide to 4-Bromocinnamic Acid: Synthesis, Properties, and Biological Insights
A Comprehensive Technical Guide to 4-Bromocinnamic Acid: Synthesis, Properties, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromocinnamic acid, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, is a versatile organic compound with significant applications in medicinal chemistry and materials science.[1] Its utility as a synthetic building block stems from the presence of three key functional moieties: a carboxylic acid, an alkene, and a bromine-substituted aromatic ring. These features allow for a diverse range of chemical modifications, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] This technical guide provides an in-depth overview of the properties, synthesis, and potential biological activities of 4-Bromocinnamic acid, tailored for professionals in research and drug development.
Chemical and Physical Properties
4-Bromocinnamic acid is a white to off-white crystalline solid.[3] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1200-07-3 | [3] |
| Molecular Formula | C₉H₇BrO₂ | [4] |
| Molecular Weight | 227.05 g/mol | [4] |
| Melting Point | 262-264 °C | [4] |
| Solubility | Soluble in alcohol, ethyl acetate (B1210297), and DMSO. Insoluble in water. | [5] |
| Appearance | White to off-white crystalline powder | [3] |
Synthesis and Purification
The synthesis of 4-Bromocinnamic acid can be achieved through several established organic reactions. The choice of method often depends on the desired scale, available starting materials, and laboratory capabilities. The most common synthetic routes include the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck reaction.
Experimental Protocols
1. Knoevenagel-Doebner Condensation
This reaction involves the condensation of 4-bromobenzaldehyde (B125591) with malonic acid, typically in the presence of a basic catalyst like pyridine (B92270) and piperidine (B6355638). The intermediate product undergoes decarboxylation to yield 4-Bromocinnamic acid.[6][7]
-
Materials: 4-bromobenzaldehyde, malonic acid, pyridine, piperidine, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude 4-Bromocinnamic acid by recrystallization from a suitable solvent system, such as ethanol (B145695)/water.[8]
-
2. Perkin Reaction
The Perkin reaction offers another route to cinnamic acid derivatives through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid.[9]
-
Materials: 4-bromobenzaldehyde, acetic anhydride, anhydrous sodium acetate.
-
Procedure:
-
Combine 4-bromobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask.
-
Heat the mixture at a high temperature (typically 180°C) for several hours.
-
After cooling, add water to the reaction mixture and boil to hydrolyze the excess anhydride.
-
Acidify the solution with hydrochloric acid to precipitate the crude 4-Bromocinnamic acid.
-
Collect the solid by filtration and purify by recrystallization.[8]
-
3. Heck Reaction
The palladium-catalyzed Heck reaction provides a modern and efficient method for the synthesis of substituted alkenes. In this case, 4-bromoiodobenzene can be coupled with acrylic acid in the presence of a palladium catalyst and a base.[1][10]
-
Materials: 4-bromoiodobenzene, acrylic acid, palladium(II) acetate, triethylamine (B128534), hydrochloric acid.
-
Procedure:
-
To a reaction vessel, add 4-bromoiodobenzene (1 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (catalytic amount), and a suitable solvent.
-
Add triethylamine as a base to the mixture.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC).
-
After cooling, acidify the mixture with hydrochloric acid to precipitate the product.
-
Purification and Characterization
Recrystallization: The crude 4-Bromocinnamic acid obtained from any of the above synthetic routes can be purified by recrystallization.[8] A common solvent system is a mixture of ethanol and water. The crude solid is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly to form pure crystals.
Analytical Characterization: The purity and identity of the synthesized 4-Bromocinnamic acid can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present, such as the carboxylic acid O-H and C=O stretches, and the C=C bond of the alkene.[13]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates a high degree of purity.[4]
Biological Activities and Signaling Pathways
Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][14] While the specific mechanisms of 4-Bromocinnamic acid are still under investigation, studies on the parent compound, trans-cinnamic acid, provide valuable insights into its potential biological effects.
One notable study has shown that trans-cinnamic acid can induce fibroblast migration, a crucial process in wound healing, through the activation of Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[15] This suggests that 4-Bromocinnamic acid may also modulate cellular processes relevant to tissue repair and inflammation.
The proposed signaling pathway for trans-cinnamic acid-induced fibroblast migration is depicted below. It is important to note that this is a potential pathway and further research is needed to confirm if 4-Bromocinnamic acid acts through a similar mechanism.
Hypothesized signaling pathway for 4-Bromocinnamic acid-induced fibroblast migration.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of 4-Bromocinnamic acid is outlined in the following diagram.
General workflow for the synthesis and characterization of 4-Bromocinnamic acid.
Conclusion
4-Bromocinnamic acid is a compound of significant interest to the scientific community, particularly in the fields of synthetic and medicinal chemistry. Its versatile structure allows for its use as a key intermediate in the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its properties, detailed common synthetic protocols, and offered insights into its potential biological mechanisms of action. Further research into the specific signaling pathways affected by 4-Bromocinnamic acid will be crucial in fully elucidating its pharmacological potential and paving the way for its application in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy 4-Bromocinnamic acid | 1200-07-3 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Bromocinnamic acid, predominantly trans 98% | 1200-07-3 [sigmaaldrich.com]
- 5. 4-Bromocinnamic acid, predominantly trans, 97+% | Fisher Scientific [fishersci.ca]
- 6. DSpace [open.bu.edu]
- 7. youtube.com [youtube.com]
- 8. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 9. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. odinity.com [odinity.com]
- 12. 4-Bromocinnamic acid(1200-07-3) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]
- 15. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
